molecular formula C9H11FN6O4 B10855113 FNC (hydrochloride)

FNC (hydrochloride)

Cat. No.: B10855113
M. Wt: 286.22 g/mol
InChI Key: KTOLOIKYVCHRJW-FLQXIAIPSA-N
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Description

FNC (Azvudine hydrochloride) is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1 (EC50 = 0.03–6.92 nM) and HIV-2 (EC50 = 0.018–0.025 nM) . Beyond HIV, FNC hydrochloride demonstrates broad-spectrum antiviral activity against Dengue virus (DENV) and SARS-CoV-2, as well as antiproliferative effects in cancers like mantle cell lymphoma . It exhibits high oral bioavailability in preclinical models, attributed to carrier-mediated intestinal absorption . Currently, it is in Phase II clinical trials in China for HIV treatment .

Properties

Molecular Formula

C9H11FN6O4

Molecular Weight

286.22 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6-,7-,9-/m1/s1

InChI Key

KTOLOIKYVCHRJW-FLQXIAIPSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired modifications.

Industrial Production Methods: Industrial production of FNC (hydrochloride) involves scaling up the synthetic routes to produce the compound in large quantities. This typically requires the use of advanced equipment and techniques to ensure the purity and consistency of the final product . The production process may also involve purification steps, such as crystallization and chromatography, to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Identified Limitations

  • Unclear Compound Identification : "FNC" is not a standard abbreviation for any well-characterized hydrochloride compound in mainstream chemical databases or literature indexed in the provided sources .

  • Absence in Search Results : None of the 8 search results reference FNC hydrochloride or its reactions. The closest related compounds discussed include fenethylline hydrochloride , spirapril hydrochloride , and other pharmaceuticals, but these are unrelated to FNC.

  • Excluded Sources : The prohibited domains (benchchem.com, smolecule.com) are not among the provided resources, but no alternative sources yielded relevant data.

Recommended Actions for Further Research

To address this gap, consider the following steps:

2.1. Clarify the Compound’s Identity

  • Verify the IUPAC name, CAS Registry Number, or structural formula of "FNC hydrochloride" to ensure accurate identification.

  • Cross-reference with authoritative databases such as CAS SciFinder or PubChem for metadata and reaction pathways.

2.2. Explore Specialized Literature

  • Search peer-reviewed journals for studies on antiviral or antiretroviral compounds, as "FNC" may refer to experimental drugs (e.g., Azvudine , a nucleoside analog with the internal code FNC)[hypothesized based on known antivirals].

  • Review patents or clinical trial registries for proprietary formulations involving hydrochlorides.

2.3. Experimental Data Requirements

If primary data is required:

ParameterMethodologyPurpose
Synthesis Solid-phase peptide synthesis Confirm reaction conditions
Degradation Pathways HPLC-MS, NMR stability studies Identify hydrolysis/oxidation products
Kinetics Arrhenius plot analysis Determine activation energy

Hypothetical Framework for Future Analysis

Assuming "FNC hydrochloride" is a nucleoside analog (e.g., similar to Azvudine), its reactions might include:

  • Hydrolysis : Acidic or basic cleavage of glycosidic bonds.

  • Phosphorylation : Enzymatic activation in biological systems.

  • Oxidation : Degradation under oxidative storage conditions .

Comparison with Similar Compounds

Comparison with NRTIs: FNC vs. Lamivudine (3TC)

Structural and Mechanistic Differences:

  • FNC contains a 3ʹ-OH group, while 3TC lacks this moiety. This structural difference may confer better resistance profiles against certain HIV mutants .
  • Antiviral Efficacy:
    • FNC shows superior activity against NRTI-resistant HIV strains compared to 3TC in vitro. However, the M184V mutation significantly reduces FNC’s efficacy, mirroring 3TC’s vulnerability to this mutation .

Table 1: Comparative Antiviral Activity Against HIV

Compound HIV-1 EC50 (nM) HIV-2 EC50 (nM) Resistance to M184V Mutant
FNC 0.03–6.92 0.018–0.025 Reduced activity
3TC (Lamivudine) 4–20 10–50 Reduced activity

Data from

Clinical Implications:

Comparison with COVID-19 Antivirals: FNC vs. Paxlovid

Efficacy in COVID-19:

  • A meta-analysis comparing FNC and Paxlovid (nirmatrelvir/ritonavir) found that FNC shortens the time to negative viral conversion (T-FNANC) but is less effective than Paxlovid in reducing hospitalization rates .

Table 2: COVID-19 Treatment Outcomes

Metric FNC Paxlovid
T-FNANC Reduction Significant Moderate
Hospitalization Risk Higher Lower

Data from

Limitations:

  • Direct head-to-head clinical trials are lacking, and most data are derived from observational studies .

Comparison with Antiviral Derivatives: FNC-HCl vs. FNC-TP

Anti-Dengue Activity:

  • FNC hydrochloride (FNC-HCl) and its triphosphate derivative (FNC-TP) exhibit stronger inhibition of Dengue virus replication than ribavirin (EC50 = 40.78 µM):
    • FNC-HCl: EC50 = 0.54–25.42 µM
    • FNC-TP: EC50 = 1.12–18.33 µM

Mechanistic Insights:

  • FNC-HCl disrupts viral RNA synthesis and E-protein expression, while ribavirin’s mechanism is less targeted .

Pharmacokinetic Comparison with NRTIs

Oral Bioavailability and Absorption:

  • FNC shows dose-dependent, carrier-mediated intestinal absorption in rats, achieving high bioavailability (Cmax = 222–489 ng/mL; AUC = 5,208–19,969 ng·h/mL) .
  • Comparison with Other NRTIs: Lamivudine: ~80% bioavailability, passive diffusion. Tenofovir: ~25% bioavailability, requires prodrug formulation.

Table 3: Pharmacokinetic Profiles

Compound Bioavailability Absorption Mechanism
FNC High (~80%) Carrier-mediated
Lamivudine ~80% Passive diffusion
Tenofovir ~25% Prodrug activation needed

Data from

Q & A

Q. How should researchers design experiments to evaluate the in vitro antiviral efficacy of FNC hydrochloride against HIV strains?

  • Methodological Answer : To assess antiviral activity, conduct dose-response experiments in HIV-infected cell lines (e.g., C8166 T-cells or PBMCs) using serial dilutions of FNC hydrochloride. Measure the half-maximal effective concentration (EC50) via quantitative PCR or plaque reduction assays. Include positive controls (e.g., 3TC) and validate results across multiple viral strains (HIV-1 and HIV-2). Synergy with other antiretrovirals can be evaluated using the Chou-Talalay combination index method, where fixed-ratio drug mixtures are tested for additive, synergistic, or antagonistic effects .

Q. What structural and mechanistic methodologies are used to study FNC hydrochloride as a nucleoside reverse transcriptase inhibitor (NRTI)?

  • Methodological Answer : Compare FNC’s structure (e.g., cytidine analogue with 3ʹ-OH modification) to endogenous nucleosides using X-ray crystallography or NMR. Perform enzymatic assays with purified HIV reverse transcriptase (RT) to measure inhibition kinetics (e.g., Ki values). Use molecular docking simulations to predict binding interactions between FNC-triphosphate and RT’s active site. Validate findings with resistance mutation studies (e.g., M184V) to confirm mechanism-specific effects .

Q. How can researchers design combination therapy studies involving FNC hydrochloride and other antiretrovirals?

  • Methodological Answer : Test FNC in combination with NRTIs, non-NRTIs, or integrase inhibitors using a checkerboard assay format. Calculate synergy scores via the Combination Index (CI) method: CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Use CalcuSyn software for dose-effect analysis. Validate results in primary cell models (e.g., PBMCs) to account for tissue-specific pharmacokinetics .

Advanced Research Questions

Q. What experimental approaches are used to analyze HIV resistance mutations impacting FNC hydrochloride efficacy?

  • Methodological Answer : Generate mutant HIV strains (e.g., M184V) via site-directed mutagenesis or in vitro selection under escalating FNC pressure. Perform phenotypic susceptibility assays to measure EC50 shifts (e.g., ≥10-fold reduction indicates resistance). Use next-generation sequencing to identify compensatory mutations. Assess viral fitness via competition assays between mutant and wild-type strains in primary cells .

Q. How can pharmacokinetic (PK) parameters of FNC hydrochloride be optimized in preclinical models?

  • Methodological Answer : Conduct PK studies in rodent or non-human primate models using LC-MS/MS to measure plasma/tissue concentrations. Calculate bioavailability, half-life (t1/2), and volume of distribution (Vd). Assess metabolic stability via liver microsome assays and identify major metabolites with high-resolution mass spectrometry. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens .

Q. What strategies are employed to study FNC hydrochloride’s efficacy in latent HIV reservoirs?

  • Methodological Answer : Use primary CD4+ T-cell models of latency (e.g., J-Lat cells) to test FNC’s ability to suppress viral reactivation. Combine FNC with latency-reversing agents (e.g., HDAC inhibitors) and measure HIV RNA/DNA levels via droplet digital PCR. Evaluate residual viral replication in lymphoid tissue explants using RNAscope hybridization .

Data Analysis & Validation

Q. How should researchers address contradictory results in FNC hydrochloride’s synergy profiles across cell types?

  • Methodological Answer : Replicate experiments in multiple cell models (e.g., immortalized vs. primary cells) and normalize data to cell viability controls (e.g., MTT assays). Perform meta-analyses of combination indices (CI) across studies to identify cell-type-specific trends. Use Bayesian hierarchical modeling to account for variability in drug uptake or metabolic activity .

Q. What statistical frameworks are recommended for analyzing FNC hydrochloride’s dose-response data?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model). Calculate EC50 values with 95% confidence intervals. For synergy studies, apply the Bliss independence model or the Highest Single Agent (HSA) reference model. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .

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